Tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate
Description
tert-Butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protecting group, a primary amine, and a cyclohexyl substituent at the 4-position. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications to enhance pharmacokinetic properties or target-specific interactions. The tert-butyl group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes .
Properties
IUPAC Name |
tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-15(2,3)20-14(19)18-11-9-16(17,10-12-18)13-7-5-4-6-8-13/h13H,4-12,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDZBEMASAYECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2CCCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate typically involves the reaction of 4-amino-4-cyclohexylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives
Reduction: Secondary amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
TBCP has been investigated for its pharmacological properties, particularly as a potential therapeutic agent for autoimmune diseases such as systemic lupus erythematosus (SLE). Research indicates that compounds similar to TBCP can act as antagonists of Toll-like receptor 7 (TLR7), which is implicated in the pathogenesis of SLE. In preclinical studies, TBCP demonstrated the ability to inhibit TLR7-mediated signaling pathways, suggesting its potential use in treating lupus and other autoimmune conditions .
Mechanism of Action
The mechanism through which TBCP exerts its effects involves modulation of immune responses. For instance, in laboratory settings, TBCP has been shown to reduce the activation of NF-kappaB, a key transcription factor involved in inflammatory responses. This was evidenced by luminescence assays measuring reporter gene activation in HEK-293 cells expressing TLR7 .
Research Applications
In Vitro Studies
TBCP serves as a valuable tool for researchers studying immune system interactions and the role of specific receptors like TLR7 in disease processes. By utilizing TBCP in cell culture experiments, scientists can elucidate the pathways involved in immune activation and regulation. Such studies are crucial for understanding diseases that involve dysregulated immune responses .
Animal Models
In vivo studies using animal models have further validated the therapeutic potential of TBCP. For example, experiments conducted on NZBWF1/J mice—an established model for lupus—showed that treatment with TBCP resulted in significant alterations in autoantibody titers and inflammatory markers, indicating its efficacy in modulating disease progression .
Case Studies
Several case studies have highlighted the effectiveness of TBCP and related compounds:
- Study on Autoimmune Modulation: In a study involving NZBWF1/J mice, treatment with TBCP resulted in significant reductions in anti-dsDNA antibody levels compared to controls, indicating its potential as a therapeutic agent for lupus .
- TLR7 Inhibition Studies: A series of experiments demonstrated that TBCP effectively inhibited NF-kappaB activation in response to TLR7 stimulation, providing insights into its mechanism of action at the cellular level .
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table compares tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate with similar compounds, highlighting key structural and physicochemical differences:
Key Observations :
- Lipophilicity : The cyclohexyl group in the target compound confers higher lipophilicity compared to pyridin-3-yl or methyl substituents, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Steric Effects: Bulkier substituents (e.g., cyclohexyl vs. cyclopentylamino) influence steric hindrance during synthetic coupling reactions or target binding .
Comparison of Challenges :
- Cyclohexyl Group : The steric bulk of cyclohexyl may require longer reaction times or elevated temperatures during amination compared to smaller substituents like methyl .
- Aromatic vs. Aliphatic Substituents : Pyridin-3-yl derivatives may necessitate protection/deprotection strategies to avoid side reactions during coupling .
Biological Activity
Tert-butyl 4-amino-4-cyclohexylpiperidine-1-carboxylate (CAS No. 363192-66-9) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is characterized by a piperidine ring and a cyclohexyl group, which contribute to its unique structural properties. This compound has been studied for its interactions with various biological targets, including receptors and enzymes.
The biological activity of this compound primarily involves its interaction with sigma receptors (σRs). These receptors are implicated in several physiological processes, including calcium signaling and neuroprotection. The compound's structure allows it to modulate these pathways, potentially influencing neurotransmitter systems such as glutamatergic and dopaminergic signaling .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various piperidine derivatives, including this compound. The compound has shown promising activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) indicating effective bactericidal properties. For instance, related analogs demonstrated MIC values ranging from 2.0 µM to 6.8 µM against M. tuberculosis .
Cytotoxicity and Cancer Research
Research has indicated that certain piperidine derivatives exhibit cytotoxic effects against cancer cell lines. A study highlighted that a structurally similar compound demonstrated enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests potential applications in cancer therapy for compounds structurally related to this compound.
Case Study 1: Sigma Receptor Modulation
A study focused on the modulation of sigma receptors by various ligands, including piperidine derivatives, found that these compounds can significantly alter receptor activity, leading to downstream effects on cell survival and stress response mechanisms. The modulation of σRs by this compound could potentially provide therapeutic benefits in neurodegenerative diseases .
Case Study 2: Antitubercular Screening
In a high-throughput screening for antitubercular agents, several analogs of piperidine derivatives were tested for their efficacy against M. tuberculosis. The results indicated that modifications in the cyclohexane moiety significantly affected the compounds' potency, with certain substitutions yielding improved activity profiles .
Comparative Analysis of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
